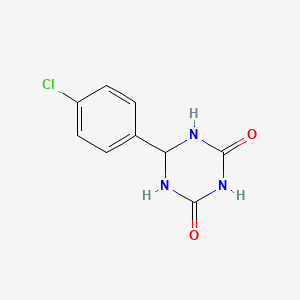

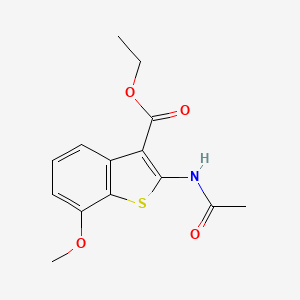

![molecular formula C19H23N3O2 B5562884 N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide CAS No. 6045-69-8](/img/structure/B5562884.png)

N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide, also known as DPNI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DPNI belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which play a crucial role in various biological processes, including energy metabolism, DNA repair, and gene expression.

Scientific Research Applications

Metabolic Fate in Plants

Nicotinamide plays a significant role in plant metabolism, including its conversion into nicotinic acid for nucleotide synthesis and its incorporation into compounds such as trigonelline and nicotinic acid 1N-glucoside. These processes are crucial for plant growth and adaptation to environmental stresses (Matsui et al., 2007).

Biologic Actions in Cosmetic Science

In mammalian systems, nicotinamide is involved in numerous oxidation-reduction reactions, acting as an antioxidant. Its role in the prevention and treatment of skin diseases, including its applications in acne-prone skin care, highlights its importance in dermatological research and therapy (Otte et al., 2005).

Cellular Energy Metabolism and Disease Modulation

Nicotinamide impacts cellular energy metabolism directly affecting physiology and disease progression. It modulates oxidative stress and various cellular survival and death pathways, offering potential therapeutic strategies for diseases like diabetes, immune system dysfunction, and aging-related diseases (Maiese et al., 2009).

Role in Cancer Cell Metabolism

Research on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, such as FK866, sheds light on nicotinamide's critical role in cellular bioenergetics and cancer cell metabolism. This research illustrates the potential of targeting NAMPT for therapeutic intervention in cancer (Tolstikov et al., 2014).

Neuroprotective Effects

Nicotinamide has been demonstrated to exert neuroprotective effects in models of Parkinson's disease by targeting nicotinamide adenine dinucleotide phosphate oxidase, suggesting its potential for clinical applications in neurodegenerative diseases (Wang et al., 2015).

Retinal Toxicity and NAD Biosynthesis

Studies have explored the on-target effects of NAMPT inhibitors on retinal toxicity, highlighting the critical role of NAD biosynthesis in ocular health and the potential risks associated with inhibiting this pathway (Zabka et al., 2015).

properties

IUPAC Name |

N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-3-12-22(13-4-2)19(24)16-9-5-6-10-17(16)21-18(23)15-8-7-11-20-14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFJLBHFMSOQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975853 |

Source

|

| Record name | N-[2-(Dipropylcarbamoyl)phenyl]pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide | |

CAS RN |

6045-69-8 |

Source

|

| Record name | N-[2-(Dipropylcarbamoyl)phenyl]pyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

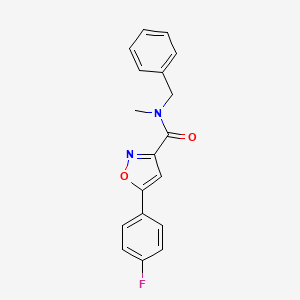

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

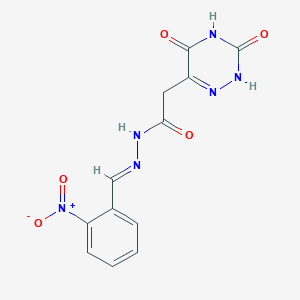

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

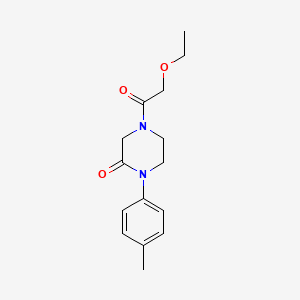

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)